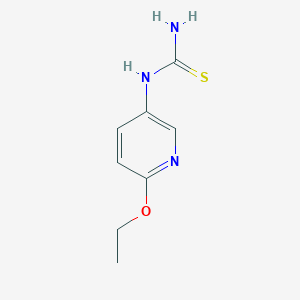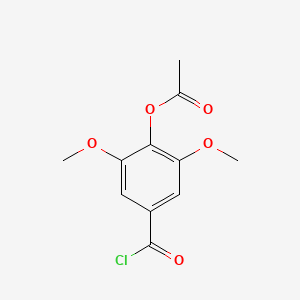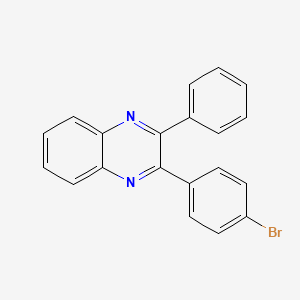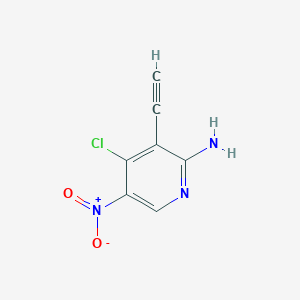
4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one is a compound belonging to the chromone family, which is known for its diverse biological activities. Chromones are a major class of naturally occurring compounds that have been extensively studied due to their potential therapeutic applications. This particular compound features a phenylsulfanyl group at the third position and a hydroxyl group at the second position on the chromen-4-one scaffold.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one typically involves the condensation of appropriate phenols with benzaldehydes, followed by cyclization and introduction of the phenylsulfanyl group. One common method involves the use of chalcones as intermediates, which are then subjected to cyclization reactions to form the chromone core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of green chemistry principles, such as solvent-free conditions and environmentally benign catalysts, is also a consideration in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions: 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-phenyl-4H-chromen-4-one: This compound is structurally similar but lacks the phenylsulfanyl group.
2-Phenyl-4H-chromen-4-one: Another related compound that does not have the hydroxyl group at the second position.
Uniqueness: 4-hydroxy-3-(phenylsulfanyl)-2H-chromen-2-one is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its ability to interact with various molecular targets and exhibit a broader range of biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C15H10O3S |
|---|---|
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
4-hydroxy-3-phenylsulfanylchromen-2-one |
InChI |
InChI=1S/C15H10O3S/c16-13-11-8-4-5-9-12(11)18-15(17)14(13)19-10-6-2-1-3-7-10/h1-9,16H |
InChI-Schlüssel |
ZTMBRCRTMABELR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3OC2=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Amino-4-chlorophenyl)amino]ethanol](/img/structure/B8782917.png)




![8-Benzylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B8782972.png)



![5'-Amino-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8782995.png)
